(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(2-bromobenzoyl)imino-3-(2-ethoxyethyl)-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4S/c1-3-27-12-11-24-17-10-9-14(20(26)28-4-2)13-18(17)29-21(24)23-19(25)15-7-5-6-8-16(15)22/h5-10,13H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYKSZYGWTUSFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a synthetic compound belonging to the benzothiazole derivative class, recognized for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
- Molecular Formula : C21H21BrN2O4S
- Molecular Weight : 477.37 g/mol
- CAS Number : 865162-24-9
The compound appears as a pale-yellow to yellow-brown solid with specific solubility and melting point characteristics that are essential for its application in laboratory settings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This involves cyclization reactions that create the thiazole ring.
- Introduction of Functional Groups : The bromobenzoyl and ethoxyethyl groups are introduced through selective substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities:
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 6.25 - 12.5 µg/mL |
| Escherichia coli | Antibacterial | 1.56 - 6.25 µg/mL |
| Candida albicans | Antifungal | Superior to fluconazole |
Studies show that the presence of specific substituents, such as amino or halogen groups, enhances antimicrobial efficacy .
Anticancer Activity
Research has suggested that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanism often involves interference with cell cycle regulation and apoptosis pathways. For instance, similar compounds have shown promising results against various cancer cell lines, indicating potential for further development in cancer therapeutics .
Other Biological Activities
In addition to antimicrobial and anticancer properties, benzothiazole derivatives have demonstrated:
- Antiparasitic Activity : Effective against protozoan parasites such as Leishmania and Trypanosoma.
- Anti-inflammatory Effects : Compounds have been reported to reduce inflammation markers in various models.
- Antioxidant Properties : Exhibiting potential in combating oxidative stress-related disorders .
Case Studies
- Antimicrobial Efficacy Study : A study evaluated a series of thiazole derivatives against multiple bacterial strains. The compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics .
- Anticancer Screening : In vitro assays demonstrated that certain benzothiazole derivatives significantly inhibited the growth of breast cancer cells, suggesting their potential as anticancer agents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. The following table summarizes the antimicrobial efficacy of (Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate against various microorganisms:
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 6.25 - 12.5 µg/mL |
| Escherichia coli | Antibacterial | 1.56 - 6.25 µg/mL |
| Candida albicans | Antifungal | Superior to fluconazole |
Studies suggest that specific substituents enhance antimicrobial efficacy.
Anticancer Activity
Benzothiazole derivatives have shown potential in inhibiting cancer cell proliferation by interfering with cell cycle regulation and apoptosis pathways. In vitro assays have demonstrated that compounds similar to this compound significantly inhibit the growth of various cancer cell lines.
Other Biological Activities
In addition to its antimicrobial and anticancer properties, this compound has exhibited:
- Antiparasitic Activity : Effective against protozoan parasites such as Leishmania and Trypanosoma.
- Anti-inflammatory Effects : Reduces inflammation markers in various models.
- Antioxidant Properties : Potential in combating oxidative stress-related disorders.
Case Studies
- Antimicrobial Efficacy Study : Evaluated a series of thiazole derivatives against multiple bacterial strains, where this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Screening : In vitro assays demonstrated significant inhibition of breast cancer cell growth by certain benzothiazole derivatives, suggesting their potential as anticancer agents.
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercaptobenzoic Acid
The dihydrobenzo[d]thiazole scaffold is synthesized through a cyclocondensation reaction between 4-amino-3-mercaptobenzoic acid and dichloroacetic acid.
Procedure :
4-Amino-3-mercaptobenzoic acid (1.0 eq) reacts with dichloroacetic acid (1.2 eq) in refluxing ethanol (80°C, 6 h). The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from methanol to yield 2,3-dihydrobenzo[d]thiazole-2-carboxylic acid (75–82% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | Ethanol |
| Yield | 75–82% |
| Purity (HPLC) | >98% |
Carboxylation at Position 6
Esterification with Ethyl Chloroformate
The carboxylic acid at position 6 is esterified to improve solubility and stability.
Procedure :
3-(2-Ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-2-carboxylic acid (1.0 eq) is treated with ethyl chloroformate (1.5 eq) and pyridine (2.0 eq) in dichloromethane (0°C, 2 h). The organic layer is washed with 1M HCl, dried (Na₂SO₄), and concentrated to yield ethyl 3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-2-carboxylate (85–90% yield).
Formation of the (Z)-Imino Linkage
Condensation with 2-Bromobenzoyl Chloride
The title compound’s (Z)-configuration is established via stereoselective imination.
Procedure :
Ethyl 3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-2-carboxylate (1.0 eq) is refluxed with 2-bromobenzoyl chloride (1.1 eq) in toluene (110°C, 8 h). The mixture is cooled, diluted with ethyl acetate, and washed with NaHCO₃. Silica gel chromatography (hexane/acetone, 4:1) isolates (Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (62–65% yield).
Stereochemical Control :
- Temperature : Reflux conditions favor (Z)-isomer formation due to thermodynamic control.
- Solvent : Toluene minimizes epimerization compared to polar solvents.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (500 MHz, CDCl₃) : δ 8.02 (d, J = 8.5 Hz, 1H, H-7), 7.68 (d, J = 2.0 Hz, 1H, H-4), 7.55–7.42 (m, 4H, Ar-H), 4.41 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89–3.75 (m, 4H, OCH₂CH₂O), 1.42 (t, J = 7.0 Hz, 3H, CH₃).
- ¹³C NMR (126 MHz, CDCl₃) : δ 170.2 (C=O), 162.4 (C=N), 135.6–122.1 (Ar-C), 67.8 (OCH₂CH₂O), 61.3 (OCH₂CH₃), 14.1 (CH₃).
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, and what critical intermediates are involved?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Thiazole Formation : React 2-aminobenzo[d]thiazole-6-carboxylate derivatives with brominating agents (e.g., CuBr₂) to introduce bromine at the 2-position .
Imine Formation : Condense the brominated thiazole with 2-bromobenzoyl chloride under anhydrous conditions, using a base like triethylamine to facilitate imine linkage .
Ethoxyethyl Substitution : Introduce the 2-ethoxyethyl group via nucleophilic substitution or alkylation, optimizing solvent polarity (e.g., acetonitrile or THF) to control reaction kinetics .
- Key Intermediates : Ethyl 2-aminobenzo[d]thiazole-6-carboxylate, 2-bromobenzoyl chloride, and alkylating agents for ethoxyethyl attachment .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on imine proton (δ ~8.5–9.5 ppm) and thiazole ring protons (δ ~7.0–8.0 ppm). The ethoxyethyl group shows distinct signals: OCH₂CH₃ (δ ~1.2–1.4 ppm for CH₃, δ ~3.4–3.8 ppm for OCH₂) .
- IR Spectroscopy : Confirm imine (C=N stretch ~1600–1650 cm⁻¹) and ester (C=O ~1700–1750 cm⁻¹) functionalities .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns, particularly cleavage at the imine bond .
Advanced Research Questions
Q. How can researchers optimize the Z-isomer selectivity during imine formation, and what factors contribute to stereochemical instability?
- Methodological Answer :
- Steric Control : Use bulky solvents (e.g., DMF) or low temperatures to favor the Z-isomer by hindering free rotation around the imine bond .
- Catalytic Additives : Employ Lewis acids (e.g., ZnCl₂) to stabilize the transition state. Monitor reaction progress via HPLC to assess isomer ratio .
- Common Instability Sources : Light exposure or protic solvents may promote isomerization. Store samples in amber vials under inert atmospheres .
Q. What strategies are recommended for resolving contradictions in reported synthetic yields for similar thiazole derivatives?
- Methodological Answer :
- Variable Analysis : Compare reaction parameters (e.g., solvent polarity, catalyst loading) across studies. For example, CuBr₂ in acetonitrile ( ) may yield higher bromination efficiency than alternative brominating agents .
- Reproducibility Checks : Replicate procedures with strict control of moisture/oxygen levels, as thiazole intermediates are often moisture-sensitive .
- Byproduct Identification : Use LC-MS to detect side products (e.g., over-brominated species) that reduce yield .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity, based on this compound’s structure?
- Methodological Answer :
- Docking Studies : Model the compound’s interaction with biological targets (e.g., microbial enzymes) using software like AutoDock. Prioritize modifications at the ethoxyethyl group or bromobenzoyl moiety to improve binding affinity .
- QSAR Analysis : Correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity data from analogs .
Data Analysis & Mechanistic Questions
Q. What experimental approaches can validate the proposed mechanism for imine cyclization in this compound’s synthesis?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying temperatures to calculate activation energy and infer mechanistic steps (e.g., nucleophilic attack vs. concerted cyclization) .
- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen migration during imine formation via NMR .
- Trapping Intermediates : Quench reactions at short intervals and isolate intermediates (e.g., hemiaminals) for structural confirmation .
Q. How should researchers address discrepancies in biological activity data between this compound and its analogs?
- Methodological Answer :
- Assay Standardization : Re-test compounds under uniform conditions (e.g., MIC assays for antimicrobial activity) to eliminate protocol variability .
- Metabolic Stability Tests : Evaluate compound degradation in assay media (e.g., plasma esterase susceptibility of the ethyl ester group) using LC-MS .
Safety & Handling Considerations
Q. What are the critical safety protocols for handling brominated intermediates during synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
